Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride
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Description
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a synthetic compound . It is used for the treatment of attention deficit hyperactivity disorder . The molecular formula of this compound is C15H22ClNO2 .
Molecular Structure Analysis
The molecular structure of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is complex. It has a molecular weight of 283.79 g/mol . The InChI code for this compound is InChI=1S/C15H21NO2.ClH/c1-2-18-15 (17)14 (12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H
.
Physical And Chemical Properties Analysis
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride has a molecular weight of 283.79 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of this compound is 283.1339066 g/mol .
Scientific Research Applications
Molecular Structure Analysis
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride and its derivatives have been analyzed for their molecular structure. For instance, the study by Suresh et al. (2006) focused on the crystal structure of a similar compound, where the piperidone ring adopts a chair conformation, and no significant C—H⋯π and π–π interactions were observed, indicating potential for structural stability in molecular frameworks (Suresh et al., 2006).
Synthesis and Antibacterial Activity
Several studies have explored the synthesis of ethyl phenyl(piperidin-2-yl)acetate hydrochloride derivatives and their antibacterial properties. For example, Merugu, Ramesh, and Sreenivasulu (2010) detailed the microwave-assisted synthesis of various derivatives, emphasizing their substantial antibacterial activity (Merugu et al., 2010a); (Merugu et al., 2010b). This demonstrates the compound's potential in developing new antimicrobial agents.
Chemical Synthesis Efficiency
Ojo (2012) presented efficient methods for synthesizing various analogs of ethyl phenyl(piperidin-2-yl)acetate, indicating the compound's versatility and potential in creating diverse chemical entities (Ojo, 2012a); (Ojo, 2012b). The modifications and improvements in the synthesis process underline the compound's chemical malleability for various scientific applications.
properties
IUPAC Name |
ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNAOXTBUHNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669838 |
Source
|
Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride | |
CAS RN |
19716-79-1 |
Source
|
Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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